Anti-Tubercular Activity: >20-Fold Increase in Potency vs. Parent Thiacetazone and Superiority Over Other Halogen Analogs
The fluorinated analog of thiacetazone (synthesized from methyl 3-fluoropyrazine-2-carboxylate) exhibits an MIC ≤ 0.1 µg/mL against M. tuberculosis H37RV, compared to an MIC > 2.0 µg/mL for the parent thiacetazone, representing a greater than 20-fold improvement in potency [1]. In a direct head-to-head comparison of halogenated thiacetazone derivatives, the fluorine-substituted compound (compound 16) demonstrated the highest activity, with an established order of potency: F > Cl = Br > I [1]. This superior activity is attributed to fluorine's optimal combination of small atomic size and high electronegativity, which enhances target binding without introducing steric hindrance that compromises the larger halogen derivatives [1].
| Evidence Dimension | Anti-mycobacterial potency (MIC) |
|---|---|
| Target Compound Data | Fluorinated thiacetazone analog (derived from methyl 3-fluoropyrazine-2-carboxylate): MIC ≤ 0.1 µg/mL |
| Comparator Or Baseline | Thiacetazone: MIC > 2.0 µg/mL; Chloro analog: MIC > 0.1 µg/mL but less than fluoro; Bromo analog: similar to chloro; Iodo analog: least active |
| Quantified Difference | >20-fold more potent than parent; F > Cl = Br > I in activity ranking |
| Conditions | M. tuberculosis H37RV strain, MABA assay system |
Why This Matters
This data establishes methyl 3-fluoropyrazine-2-carboxylate as the essential starting material for generating the most potent anti-tubercular leads in this chemical series, directly impacting drug candidate selection and procurement decisions.
- [1] Vosooghi, M., et al. Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. Iranian Journal of Pharmaceutical Research, 2014, 13(1), 115-126. View Source
